2-Hydroxy-3-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

Catalog No.
S12131704
CAS No.
M.F
C20H19ClN8O4
M. Wt
470.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-3-nitrobenzaldehyde [4-(4-chloroanilino)...

Product Name

2-Hydroxy-3-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

IUPAC Name

2-[(E)-[[4-(4-chloroanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-nitrophenol

Molecular Formula

C20H19ClN8O4

Molecular Weight

470.9 g/mol

InChI

InChI=1S/C20H19ClN8O4/c21-14-4-6-15(7-5-14)23-18-24-19(26-20(25-18)28-8-10-33-11-9-28)27-22-12-13-2-1-3-16(17(13)30)29(31)32/h1-7,12,30H,8-11H2,(H2,23,24,25,26,27)/b22-12+

InChI Key

OGHZURSYTPUFBA-WSDLNYQXSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C(=CC=C3)[N+](=O)[O-])O)NC4=CC=C(C=C4)Cl

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C(=CC=C3)[N+](=O)[O-])O)NC4=CC=C(C=C4)Cl

2-Hydroxy-3-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound characterized by its unique hydrazone structure, which is formed by the reaction of 2-hydroxy-3-nitrobenzaldehyde with a specific hydrazine derivative. This compound features a 4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl moiety, contributing to its potential biological and chemical activities. The presence of both nitro and hydroxyl groups on the benzaldehyde core enhances its reactivity and solubility in various solvents, making it suitable for diverse applications in medicinal chemistry and materials science.

The formation of the hydrazone involves a condensation reaction between the aldehyde group of 2-hydroxy-3-nitrobenzaldehyde and the hydrazine derivative. This reaction typically proceeds as follows:

  • Condensation Reaction: The aldehyde reacts with the hydrazine to form an intermediate hydrazone.
  • Dehydration: The intermediate loses a water molecule to yield the final hydrazone product.

The reactions can be influenced by various factors such as pH, temperature, and the presence of catalysts. For example, studies have shown that ortho-substituted aldehydes can accelerate hydrazone formation due to intramolecular interactions that stabilize the transition state .

The biological activity of 2-hydroxy-3-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone has been a subject of interest due to its potential antimicrobial properties. Hydrazones derived from similar structures have demonstrated varying degrees of antibacterial and antifungal activities against pathogens such as Escherichia coli and Staphylococcus aureus . The presence of electron-withdrawing groups like nitro can enhance the compound's interaction with biological targets.

Synthesis of 2-hydroxy-3-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone can be achieved through several methods:

  • Direct Condensation: The most straightforward method involves mixing equimolar amounts of 2-hydroxy-3-nitrobenzaldehyde and the appropriate hydrazine derivative under acidic or neutral conditions.
  • Microwave-Assisted Synthesis: This method can significantly reduce reaction time and improve yields by utilizing microwave irradiation to facilitate the condensation reaction .
  • Solvent-Free Conditions: Recent advancements allow for synthesis under solvent-free conditions, enhancing environmental sustainability while maintaining high yields .

This compound has various applications in:

  • Medicinal Chemistry: Due to its potential antimicrobial properties, it may serve as a lead compound for developing new antibiotics.
  • Material Science: Its unique structure makes it suitable for applications in organic electronics or as a dye.
  • Analytical Chemistry: It can be used as a reagent in various analytical techniques due to its reactivity with carbonyl compounds.

Interaction studies involving 2-hydroxy-3-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. These studies often employ techniques like surface plasmon resonance or fluorescence spectroscopy to assess binding interactions and kinetics.

Several compounds share structural similarities with 2-hydroxy-3-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone. Here are some notable examples:

Compound NameStructureUnique Features
2-HydroxybenzaldehydeStructureLacks nitro group; simpler structure
4-NitrobenzaldehydeStructureContains only one nitro group; higher reactivity
4-ChlorobenzaldehydeStructureChlorine substituent affects electronic properties
2-HydroxynaphthaldehydeStructureLarger aromatic system; different reactivity profile

Uniqueness

The uniqueness of 2-hydroxy-3-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone lies in its complex multi-substituted structure that combines both electron-withdrawing and electron-donating groups. This combination not only influences its chemical reactivity but also enhances its potential biological activity compared to simpler analogs.

Synthetic Routes for Triazine-Based Hydrazone Derivatives

The synthesis of 2-hydroxy-3-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone involves a multi-step strategy centered on functionalizing the 1,3,5-triazine core. The process begins with the reaction of cyanuric chloride with amines to form 2-chloro-4,6-disubstituted-s-triazine derivatives. Subsequent treatment with hydrazine hydrate yields 6-hydrazino-2,4-disubstituted-s-triazine intermediates. The final step involves a condensation reaction between the hydrazino-triazine derivative and 2-hydroxy-3-nitrobenzaldehyde in ethanol under acidic catalysis.

A critical advancement in this route is the use of ortho-substituted aldehydes, which accelerate hydrazone formation through intramolecular hydrogen bonding that stabilizes the transition state. The general reaction conditions are summarized below:

StepReagents/ConditionsProductYield
1Cyanuric chloride + amines (0–5°C)2-Chloro-4,6-disubstituted-s-triazine75–85%
2Hydrazine hydrate (reflux, ethanol)6-Hydrazino-2,4-disubstituted-s-triazine70–80%
32-Hydroxy-3-nitrobenzaldehyde + AcOH (reflux, ethanol)Target hydrazone65–75%

Optimization of Condensation Reaction Conditions

The condensation between 6-hydrazino-2,4-disubstituted-s-triazine and 2-hydroxy-3-nitrobenzaldehyde is highly sensitive to reaction parameters. Ethanol emerges as the optimal solvent due to its ability to dissolve both polar triazine intermediates and aromatic aldehydes. Acetic acid (2–3 drops per 20 mL ethanol) acts as a proton donor, facilitating imine bond formation by polarizing the carbonyl group. Refluxing for 4–6 hours ensures complete conversion, monitored via TLC using ethyl acetate/hexane (2:1).

Notably, the ortho-hydroxy and nitro groups on the benzaldehyde moiety enhance reactivity by stabilizing the hydrazone through intramolecular hydrogen bonding. This electronic effect reduces reaction times compared to meta- or para-substituted analogs.

Spectroscopic Characterization Techniques

IR Spectroscopy: The hydrazone bond (C=N) appears at 1600–1620 cm⁻¹, while the nitro group exhibits asymmetric and symmetric stretches at 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The hydroxyl group’s broad peak at 3200–3400 cm⁻¹ confirms intramolecular hydrogen bonding.

NMR Analysis:

  • ¹H-NMR: The hydrazone NH proton resonates as a singlet at δ 11.2–11.5 ppm, while the aromatic protons of the triazine and benzaldehyde moieties appear between δ 6.8–8.5 ppm. The morpholine and chloroanilino substituents show characteristic multiplet patterns at δ 3.4–3.7 ppm (morpholine CH₂) and δ 7.3–7.6 ppm (chloroanilino aromatic protons).
  • ¹³C-NMR: The C=N carbon of the hydrazone linkage is observed at δ 145–150 ppm, with the triazine carbons appearing at δ 165–170 ppm.

UV-Vis Spectroscopy: The compound exhibits strong absorption at λₘₐₓ = 340 nm due to π→π* transitions in the conjugated hydrazone system, with a shoulder at 280 nm attributed to the nitro group’s n→π* transition.

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction reveals that the compound crystallizes in the triclinic system with space group P-1 and unit cell parameters a = 10.3368(6) Å, b = 11.9804(8) Å, c = 12.7250(5) Å, α = 100.904(4)°, β = 107.959(4)°, and γ = 109.638(6)°. The hydrazone adopts an E-configuration, with the triazine and benzaldehyde planes forming a dihedral angle of 12.5° due to steric hindrance from the ortho-nitro group. Key intermolecular interactions include:

  • O···H hydrogen bonds (2.408 Å) between the hydroxyl group and morpholine oxygen.
  • N···H contacts (2.1–2.3 Å) stabilizing the crystal packing.

Computational Modeling and DFT Studies

Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level corroborate the experimental geometry, showing a 0.98 Å deviation in bond lengths compared to X-ray data. The HOMO-LUMO gap of 3.2 eV indicates moderate electronic stability, with the HOMO localized on the triazine-hydrazone moiety and the LUMO on the nitrobenzaldehyde fragment. Hirshfeld surface analysis highlights the dominance of H···H (34.8%), O···H (7.1%), and N···H (8.0%) interactions in molecular packing.

XLogP3

4.5

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

470.1217788 g/mol

Monoisotopic Mass

470.1217788 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-09-2024

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